3-Chloroprop-2-ene-1-sulfonyl chloride

Description

Chemical Identity and Nomenclature

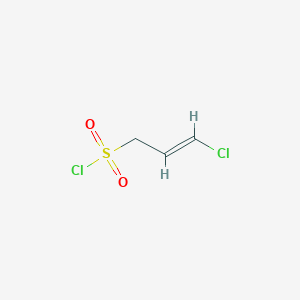

This compound is an organosulfur compound with the molecular formula C3H4Cl2O2S and a molecular weight of 175.03 grams per mole. The compound is officially designated with the Chemical Abstracts Service registry number 859056-31-8 and bears the International Union of Pure and Applied Chemistry name (E)-3-chloroprop-2-ene-1-sulfonyl chloride. This nomenclature reflects the stereochemical configuration of the compound, specifically indicating the trans arrangement of substituents around the carbon-carbon double bond. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as ClC=CCS(=O)(=O)Cl, which clearly delineates the positioning of chlorine atoms and the sulfonyl chloride functional group.

The compound belongs to the broader class of sulfonyl halides, which are characterized by the general formula RSO2X, where X represents a halogen atom. In this specific case, the organic radical R consists of a 3-chloroprop-2-ene moiety, creating a bifunctional molecule with reactive sites at both the alkene position and the sulfonyl chloride group. The tetrahedral sulfur center is bonded to two oxygen atoms, one chlorine atom, and the organic backbone, creating a highly electrophilic center that facilitates numerous chemical transformations. The presence of the chlorine substituent on the alkene chain significantly influences the electronic properties of the molecule, affecting both its reactivity patterns and its utility in synthetic applications.

The International Chemical Identifier string for this compound is InChI=1S/C3H4Cl2O2S/c4-2-1-3-8(5,6)7/h1-2H,3H2/b2-1+, which provides a standardized method for representing its molecular structure and stereochemistry. The InChI Key OZTXHUAINKWGIO-OWOJBTEDSA-N serves as a unique identifier that facilitates database searches and chemical information retrieval. These standardized identifiers are crucial for maintaining consistency in chemical databases and ensuring accurate communication within the scientific community regarding this specific compound and its properties.

Historical Context and Discovery

The development of sulfonyl chlorides as a chemical class traces back to fundamental advances in sulfur chemistry during the 19th and early 20th centuries. The broader category of sulfonyl halides emerged from pioneering work on sulfuric acid derivatives and the systematic exploration of sulfur-oxygen-halogen compounds. Sulfuryl chloride, one of the foundational compounds in this field, was first prepared in 1838 by French chemist Henri Victor Regnault, establishing the groundwork for understanding sulfur-chlorine chemistry that would later inform the synthesis of more complex sulfonyl chlorides.

The specific development of chlorinated alkenyl sulfonyl chlorides represents a more recent advancement in organosulfur chemistry, arising from the need for specialized building blocks in pharmaceutical synthesis. The first systematic preparations of alkyl sulfonyl chlorides were developed through the Reed reaction, which involves the treatment of alkanes with sulfur dioxide and chlorine gas under controlled conditions. This methodology provided a foundation for the synthesis of more complex derivatives, including those containing additional functional groups such as alkenes and halogen substituents.

The emergence of this compound as a distinct synthetic target reflects the evolution of medicinal chemistry toward more sophisticated molecular architectures. The compound's development was driven by the recognition that sulfonamide-containing pharmaceuticals represent a significant class of therapeutic agents with diverse biological activities. The seminal discovery of sulfonamide antibacterial activity by Domagk, Mietzsch, and Klarer in 1932 established the importance of sulfur-containing motifs in drug discovery, creating demand for novel synthetic methods to access functionalized sulfonyl chlorides. This historical progression demonstrates how fundamental chemical discoveries ultimately lead to specialized synthetic targets that serve contemporary pharmaceutical research needs.

Significance in Organic and Medicinal Chemistry

This compound occupies a strategically important position in organic synthesis due to its unique combination of reactive functional groups. The compound serves as a versatile electrophilic reagent that can participate in nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, and other heteroatom-containing compounds. The sulfonyl chloride moiety acts as an excellent leaving group, facilitating the formation of sulfonamide bonds that are prevalent in numerous pharmaceutical compounds. This reactivity profile makes the compound particularly valuable for late-stage functionalization processes where selective modification of complex molecular structures is required.

The significance of this compound in medicinal chemistry stems from its role as a precursor to sulfonamide-containing drugs, which represent one of the most important classes of therapeutic agents. Sulfonamides exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, diuretic, and hypoglycemic properties. The structural features of this compound allow for the systematic modification of these pharmacophores, enabling medicinal chemists to optimize both potency and selectivity in drug design applications. The presence of the chlorinated alkene functionality provides additional opportunities for chemical elaboration through cycloaddition reactions, cross-coupling processes, and other synthetic transformations.

Recent advances in synthetic methodology have highlighted the utility of sulfonyl chlorides in late-stage functionalization strategies, where traditional synthetic approaches may prove inadequate due to functional group incompatibilities. The development of mild reaction conditions for converting primary sulfonamides back to sulfonyl chlorides has created new opportunities for medicinal chemistry library synthesis and structure-activity relationship studies. This bidirectional synthetic capability positions compounds like this compound as key intermediates in modern pharmaceutical research, where rapid diversification of molecular structures is essential for drug discovery efforts.

Propriétés

IUPAC Name |

(E)-3-chloroprop-2-ene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O2S/c4-2-1-3-8(5,6)7/h1-2H,3H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTXHUAINKWGIO-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859056-31-8 | |

| Record name | 3-chloroprop-2-ene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Chlorination of Propene Followed by Sulfonation

Method Overview:

This traditional approach involves two key steps: first, chlorination of propene to introduce a chlorine atom at the desired position, followed by sulfonation to attach the sulfonyl chloride group.

- Propene undergoes controlled chlorination, typically using chlorine gas or a chlorinating agent, to yield 3-chloropropene.

- The chlorinated alkene then reacts with sulfur trioxide or sulfuryl chloride to form the sulfonyl chloride derivative.

- The reaction affords high yields (56–96%) of the sulfonyl chloride, depending on reaction conditions and reagents used.

- Control over regioselectivity is crucial to ensure chlorination occurs at the third carbon, which is achievable through specific reaction conditions and catalysts.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination | Cl₂ / UV light | Room temperature | 70–90 | Selectivity for terminal vs. internal carbons |

| Sulfonation | SO₃ or SO₂Cl₂ | 0–50°C | 56–96 | Controlled to prevent over-sulfonation |

Direct Synthesis via Sulfonyl Chloride Formation from Sultones

Method Overview:

Recent advances utilize cyclic thioethers (sultones) as precursors, reacting with inorganic acid chlorides such as thionyl chloride or phosphorus chlorides to form sulfonyl chlorides directly.

- 1,3-Propanesultone reacts with thionyl chloride or phosphorus pentachloride under heating, leading to ring opening and formation of 3-chloropropane sulfonyl chloride.

- High yields (up to 98%) are achieved with this method, especially when using thionyl chloride or phosphorus pentachloride as chlorinating agents.

- The process can be optimized by adjusting temperature and reaction time.

| Example | Reagent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Example 1 | Thionyl chloride | 70°C | 98 | |

| Example 2 | Phosphorus pentachloride | 120°C | 85 | |

| Example 3 | Hexamethylphosphoric acid triamide | 60–80°C | 82.6 |

Halogenation of Sulfonyl Precursors Using N-Halosuccinimides

Method Overview:

A modern and efficient approach involves halogenating sulfonyl hydrazides or sulfonates with N-halosuccinimides (NCS or NBS), followed by conversion to sulfonyl chlorides.

- Sulfonyl hydrazides are treated with NCS/NBS in suitable solvents, such as acetonitrile, at room temperature.

- The halogenated intermediates are then converted into sulfonyl chlorides through subsequent reactions with chlorinating agents.

- NCS provides high yields (~99%) in the halogenation step.

- The process is versatile, allowing for late-stage modifications and functionalization.

| Step | Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Halogenation | NCS | CH₃CN | Room temperature | 99 | |

| Conversion | Chlorinating agent | - | 40–80°C | Variable |

Catalytic Chlorination of Alkene Precursors

Method Overview:

Catalytic chlorination using metal catalysts such as copper or iron salts can facilitate the addition of chlorine across the double bond of propene derivatives.

- Propene derivatives are exposed to chlorine gas or N-chlorosuccinimide in the presence of catalysts to achieve regioselective chlorination.

- Yields depend on catalyst choice and reaction conditions, with some methods achieving moderate to high yields (~70–85%).

Summary of Preparation Methods

| Method | Reagents | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Chlorination + Sulfonation | Cl₂, SO₃ or SO₂Cl₂ | Controlled temperature | High yields, regioselectivity | Multi-step, requires careful control |

| Sultone Reaction | Thionyl chloride, PCl₅ | 70–120°C | High yields, straightforward | Requires handling of hazardous reagents |

| Halogenation with N-Halosuccinimides | NCS/NBS, sulfonyl hydrazides | Room temperature | Versatile, late-stage functionalization | Multiple steps, purification needed |

| Catalytic Chlorination | Cl₂, metal catalysts | Variable | Moderate to high yields | Catalyst handling, selectivity issues |

Analyse Des Réactions Chimiques

3-Chloroprop-2-ene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonyl derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reduction of this compound can yield sulfinic acids or sulfides depending on the reducing agent used.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as aluminum chloride, and varying temperatures to control the reaction rate and selectivity . Major products formed from these reactions include sulfonamides, sulfonates, sulfonic acids, and sulfides .

Applications De Recherche Scientifique

Organic Synthesis

3-Chloroprop-2-ene-1-sulfonyl chloride is primarily utilized as an intermediate in organic synthesis. Its reactivity makes it suitable for creating more complex organic molecules through various transformations:

- Synthesis of Sulfonamides : It can be reacted with amines to produce sulfonamides, which are important in medicinal chemistry for their antibacterial properties.

- Formation of β-Sultams : The compound is used in the synthesis of β-sultams, which are cyclic sulfonamides that have applications in drug development due to their biological activity .

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a key building block for various drugs:

- Chiral Ionic Liquids : It has been employed as a starting reagent in the synthesis of chiral imidazolium ionic liquids, which are useful as solvents and catalysts in asymmetric synthesis .

- Drug Development : The compound is involved in synthesizing biologically active compounds, including those with potential anti-inflammatory and anti-cancer properties .

Material Science Applications

Beyond pharmaceuticals, this compound finds applications in materials science:

- Polymer Chemistry : It can be used to modify polymers to enhance their properties, such as solubility and thermal stability. For example, incorporating sulfonyl chloride functionalities can improve the ionic conductivity of polymer electrolytes used in batteries .

- Catalysis : The compound acts as a catalyst or co-catalyst in various organic reactions, facilitating processes such as Michael additions and cross-coupling reactions .

Case Study 1: Synthesis of β-Sultams

A study demonstrated the use of this compound in the enantioselective synthesis of β-sultams through tertiary amine catalysis. The resulting β-sultams exhibited significant biological activity and were evaluated for their potential as drug candidates .

Case Study 2: Ionic Liquids Development

Research highlighted the synthesis of chiral ionic liquids using this compound, showcasing its utility in creating environmentally friendly solvents that enhance reaction efficiency and selectivity in organic transformations .

Mécanisme D'action

The mechanism of action of 3-chloroprop-2-ene-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their activity and function .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : (E)-3-Chloroprop-2-ene-1-sulfonyl chloride

- Molecular Formula : C₃H₄Cl₂O₂S

- SMILES : C(/C=C/Cl)S(=O)(=O)Cl

- InChIKey : OZTXHUAINKWGIO-OWOJBTEDSA-N

- Molecular Weight : ~173.93 g/mol (calculated from adduct mass data) .

Structural Features :

This compound features a conjugated system with a sulfonyl chloride (-SO₂Cl) group at position 1 and a chlorine atom at position 3 of a propene backbone. The (E)-configuration indicates trans spatial arrangement of substituents across the double bond .

Predicted Physicochemical Properties :

- Collision Cross-Section (CCS) : Varies by adduct (e.g., [M+H]⁺: 133.0 Ų; [M+Na]⁺: 144.4 Ų) .

- Reactivity : The sulfonyl chloride group is highly electrophilic, enabling sulfonation reactions, while the allylic chlorine may participate in substitution or elimination processes.

Comparison with Structurally Similar Compounds

Allyl Chloride (3-Chloro-1-propene)

- Molecular Formula : C₃H₅Cl

- Molecular Weight : 76.53 g/mol .

- Key Properties :

- Reactivity : Undergoes nucleophilic substitution (e.g., hydrolysis to allyl alcohol) or serves as a precursor in epichlorohydrin synthesis.

- Applications : Industrial intermediate for resins, plastics, and agrochemicals .

Contrast with Target Compound :

Allyl chloride lacks the sulfonyl chloride group, reducing its electrophilicity and limiting its utility in sulfonylation reactions.

3-Chloro-2-methyl-1-propene (Methallyl Chloride)

- Molecular Formula : C₄H₇Cl

- Structure : CH₂=C(CH₃)-CH₂-Cl (branched allylic chloride).

- Key Properties: Synonyms: Methallyl chloride, β-methylallyl chloride . Boiling Point: ~72°C (estimated for branched derivatives).

- Reactivity : Similar to allyl chloride but with enhanced steric hindrance due to the methyl group.

- Applications: Monomer in polymer production and intermediate in specialty chemicals .

Contrast with Target Compound :

The methyl substituent alters steric and electronic effects, while the absence of a sulfonyl group limits its role in sulfonation chemistry.

3-Chloropropionyl Chloride

- Molecular Formula : C₃H₄Cl₂O

- Structure : Cl-CH₂-C(=O)-Cl (acyl chloride).

- Molecular Weight : 126.97 g/mol .

- Key Properties :

- Reactivity : High reactivity toward nucleophiles (e.g., forming esters or amides).

- Applications : Intermediate in pharmaceutical and agrochemical synthesis .

Contrast with Target Compound :

The acyl chloride (-COCl) group is more reactive in nucleophilic acyl substitutions compared to sulfonyl chlorides, which favor sulfonate ester formation.

3-Chloro-2,2-dimethylpropane-1-sulfonyl Chloride

- Molecular Formula : C₅H₁₀Cl₂O₂S

- Structure : Cl-SO₂-C(CH₃)₂-CH₂-Cl (branched sulfonyl chloride).

- Molecular Weight : 205.10 g/mol .

- Key Properties :

- Reactivity : Steric hindrance from dimethyl groups may slow sulfonation kinetics compared to linear analogs.

- Applications : Specialty sulfonating agent in hydrophobic polymer synthesis .

Activité Biologique

3-Chloroprop-2-ene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its synthesis, biological properties, and applications, supported by data tables and relevant case studies.

This compound is characterized by its sulfonyl chloride functional group, which is known for its reactivity in various chemical transformations. The synthesis typically involves the reaction of chloropropene with sulfonyl chlorides under controlled conditions to yield the desired compound. Various methods have been explored for its production, focusing on optimizing yield and minimizing hazardous by-products .

Biological Activity

The biological activity of this compound has been primarily investigated in relation to its antimicrobial properties. Studies have shown that sulfonyl chlorides can exhibit significant antibacterial and antifungal activities due to their ability to interfere with cellular processes.

Antimicrobial Activity

A notable study examined the antimicrobial effects of sulfonyl phenoxides synthesized from related sulfonyl chlorides, including this compound. The synthesized compounds were tested against various strains of bacteria and fungi, revealing promising results:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/L) |

|---|---|---|

| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 15.00 ± 0.30 | 50.00 ± 0.10 |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 14.00 ± 0.25 | 60.00 ± 0.15 |

| Escherichia coli | 12.50 ± 0.20 | 70.00 ± 0.20 |

| Candida albicans | 19.00 ± 0.25 | 31.00 ± 0.14 |

These results indicate that the compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria and fungi .

The mechanism by which sulfonyl chlorides exert their biological effects often involves the formation of reactive intermediates that can modify nucleophilic sites in biomolecules such as proteins and nucleic acids. This reactivity can lead to enzyme inhibition or disruption of cellular integrity, contributing to their antimicrobial efficacy .

Case Studies

- Antimicrobial Study : A recent investigation focused on the synthesis of novel sulfonyl phenoxides from various sulfonyl chlorides, including this compound, demonstrated effective inhibition against a range of pathogens, highlighting its potential as a lead compound for further drug development .

- Pharmacological Applications : Research has indicated that derivatives of sulfonyl chlorides can serve as precursors for more complex molecules with enhanced biological activity, paving the way for new therapeutic agents in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-chloroprop-2-ene-1-sulfonyl chloride, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves sulfonation of allyl chloride derivatives under controlled anhydrous conditions. Key parameters include temperature (maintained at 0–5°C to minimize side reactions), stoichiometric ratios of sulfonating agents (e.g., chlorosulfonic acid), and inert atmospheres to prevent hydrolysis. Purity validation requires GC-MS or HPLC analysis coupled with H/C NMR to confirm absence of by-products like 3-chloropropanol or unreacted precursors. Karl Fischer titration is recommended for moisture quantification, as residual water can hydrolyze the sulfonyl chloride group .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods with adequate ventilation to avoid inhalation of toxic vapors. Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant aprons, and full-face shields. In case of spills, neutralize with sodium bicarbonate or inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency eyewash stations and safety showers should be accessible. Refer to safety data sheets (SDS) for specific first-aid measures, particularly for skin or eye contact .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at different temperatures (−20°C, 4°C, 25°C) and humidity levels (0–75% RH). Monitor degradation via periodic FT-IR to detect hydrolysis (appearance of –SOH peaks) and TGA/DSC to assess thermal decomposition thresholds. Stability-indicating assays (e.g., HPLC with UV detection at 254 nm) quantify degradation products over time .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound in nucleophilic substitutions be elucidated?

- Methodological Answer : Use kinetic isotope effects (KIE) and DFT calculations to probe transition states. For example, O-labeling of sulfonyl oxygen can clarify whether nucleophilic attack occurs at sulfur or chlorine. Trapping intermediates with TEMPO or other radical quenchers helps distinguish between radical vs. polar pathways. Case studies in peptide sulfonation demonstrate regioselectivity influenced by steric and electronic factors .

Q. What strategies resolve contradictions in reported reactivity data for this compound across solvents?

- Methodological Answer : Discrepancies often arise from solvent polarity effects. Design a systematic study comparing aprotic (e.g., DCM, THF) vs. protic (e.g., MeOH, HO) solvents. Use Hammett plots to correlate solvent parameters (e.g., dielectric constant) with reaction rates. Conflicting data on hydrolysis rates may require revisiting experimental setups—e.g., ensuring strict exclusion of moisture via Schlenk techniques .

Q. How can computational modeling predict the electrophilic reactivity of this compound in complex systems?

- Methodological Answer : Perform quantum mechanical calculations (e.g., Gaussian 16) to map electrostatic potential surfaces (EPS) and local ionization potentials. Molecular docking simulations (AutoDock Vina) can predict binding affinities in biological systems, such as interactions with cysteine residues in proteins. Validate predictions with experimental kinetic data from stopped-flow spectroscopy .

Critical Analysis of Contradictory Findings

- Example : Disparities in reported boiling points (143–145°C vs. 160–162°C in older studies) may stem from impurities or inadequate purification. Researchers should replicate experiments using high-purity starting materials (≥98%) and validate via distillation under reduced pressure (e.g., 20 mmHg) .

Guidelines for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.